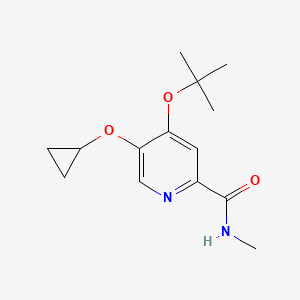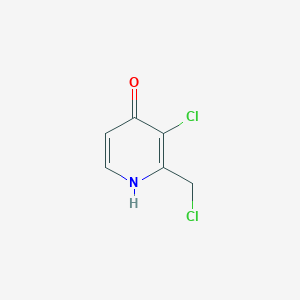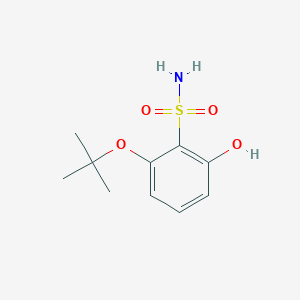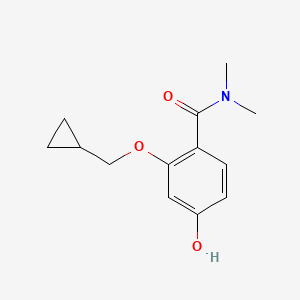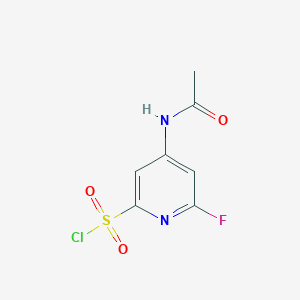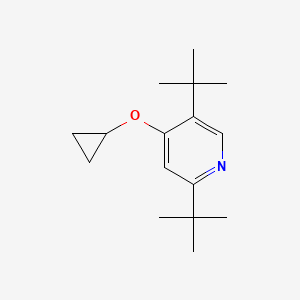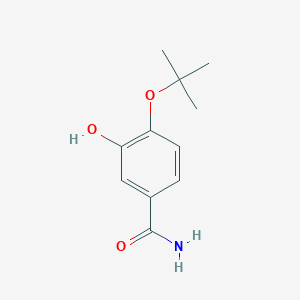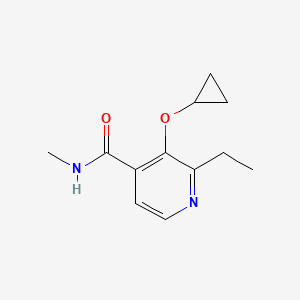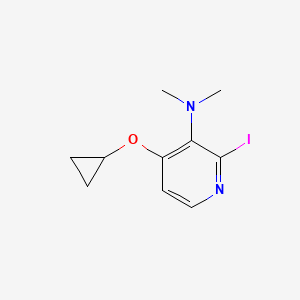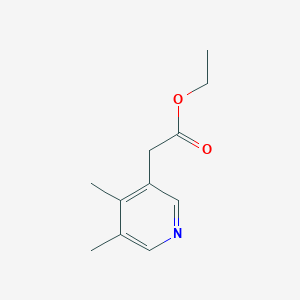
6-Acetyl-2-aminonicotinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Acetyl-2-aminonicotinic acid is an organic compound that belongs to the class of aminonicotinic acids It is characterized by the presence of an acetyl group attached to the sixth position and an amino group attached to the second position of the nicotinic acid ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Acetyl-2-aminonicotinic acid can be achieved through several methods. One common approach involves the acetylation of 2-aminonicotinic acid. The reaction typically involves the use of acetic anhydride as the acetylating agent in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method could be the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of green chemistry principles, such as solvent-free conditions and environmentally friendly catalysts, can be employed to minimize the environmental impact of the production process.
Análisis De Reacciones Químicas
Types of Reactions
6-Acetyl-2-aminonicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the acetyl group to an alcohol or other reduced forms.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced forms. Substitution reactions can lead to a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
6-Acetyl-2-aminonicotinic acid has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and metabolic pathways.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 6-Acetyl-2-aminonicotinic acid involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes, thereby affecting metabolic processes. The acetyl and amino groups play a crucial role in its binding affinity and specificity towards these targets. The exact pathways involved can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
6-Aminonicotinic acid: Lacks the acetyl group, which can affect its reactivity and applications.
2-Acetylaminonicotinic acid: Similar structure but with the acetyl group attached to the amino group instead of the nicotinic acid ring.
Uniqueness
6-Acetyl-2-aminonicotinic acid is unique due to the specific positioning of the acetyl and amino groups on the nicotinic acid ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications that other similar compounds may not be suitable for.
Propiedades
Fórmula molecular |
C8H8N2O3 |
|---|---|
Peso molecular |
180.16 g/mol |
Nombre IUPAC |
6-acetyl-2-aminopyridine-3-carboxylic acid |
InChI |
InChI=1S/C8H8N2O3/c1-4(11)6-3-2-5(8(12)13)7(9)10-6/h2-3H,1H3,(H2,9,10)(H,12,13) |
Clave InChI |
CTBMZGPPYGQBIZ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=NC(=C(C=C1)C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


